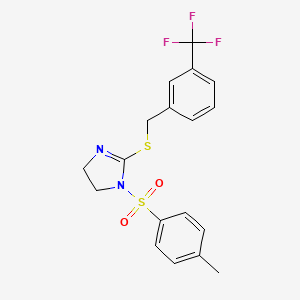![molecular formula C7H16IN3O B2364989 N''-methyl-N-[(oxolan-3-yl)methyl]guanidine hydroiodide CAS No. 2260939-18-0](/img/structure/B2364989.png)
N''-methyl-N-[(oxolan-3-yl)methyl]guanidine hydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N''-methyl-N-[(oxolan-3-yl)methyl]guanidine hydroiodide is a chemical compound with the molecular formula C7H16IN3O and a molecular weight of 285.129 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.
準備方法
The synthesis of N''-methyl-N-[(oxolan-3-yl)methyl]guanidine hydroiodide involves a multistep process. Initially, 4-carboxy-5-aminoimidazole-1-β-D-ribofuranoside (CAIR) reacts with 3-methyl-1-butanol in the presence of an acid catalyst. The resulting intermediate is then reacted with guanidine hydrochloride to form the final compound
化学反応の分析
N''-methyl-N-[(oxolan-3-yl)methyl]guanidine hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Substitution: The compound can undergo substitution reactions, particularly involving the guanidine group.
Common reagents and conditions used in these reactions include acid catalysts for the initial synthesis and guanidine hydrochloride for the final step. The major products formed from these reactions are intermediates that lead to the final compound.
科学的研究の応用
N''-methyl-N-[(oxolan-3-yl)methyl]guanidine hydroiodide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential effects on cellular processes.
Medicine: Research focuses on its potential therapeutic applications, although it is not approved for medical use.
Industry: Limited industrial applications, primarily in research and development settings.
作用機序
The compound activates AMP-activated protein kinase (AMPK), a key enzyme involved in regulating cellular energy homeostasis. AMPK is activated in response to cellular stress, such as low energy levels, and promotes the production of ATP by increasing glucose uptake and fatty acid oxidation. N''-methyl-N-[(oxolan-3-yl)methyl]guanidine hydroiodide mimics the effects of cellular stress by increasing the level of AMP, which activates AMPK and promotes energy production.
類似化合物との比較
Similar compounds to N''-methyl-N-[(oxolan-3-yl)methyl]guanidine hydroiodide include:
2-Methyl-1-(tetrahydrofuran-3-yl)methyl)guanidine: Shares a similar structure but differs in the substituent groups.
Guanidine derivatives: Various guanidine derivatives exhibit similar chemical properties and biological activities.
特性
IUPAC Name |
2-methyl-1-(oxolan-3-ylmethyl)guanidine;hydroiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.HI/c1-9-7(8)10-4-6-2-3-11-5-6;/h6H,2-5H2,1H3,(H3,8,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEGYPYMOQCHNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)NCC1CCOC1.I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16IN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
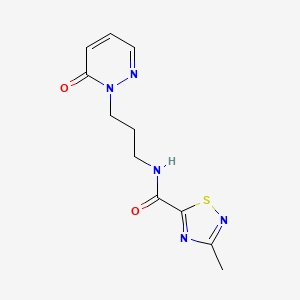
![Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-fluorophenyl)propanoate](/img/structure/B2364907.png)
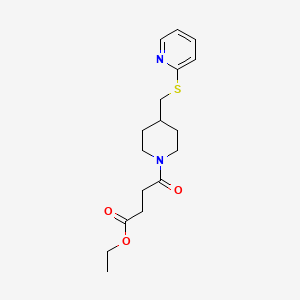
![N-(3-chloro-2-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2364913.png)
![1-[3-(2-methoxyphenoxy)propyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B2364914.png)
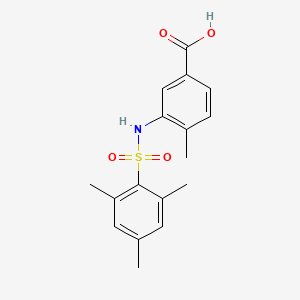
![3-(2,5-dimethylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364918.png)
![5-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2364920.png)
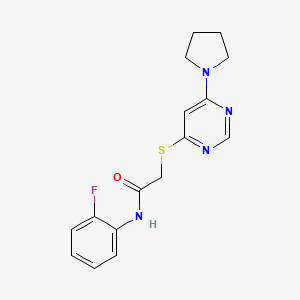
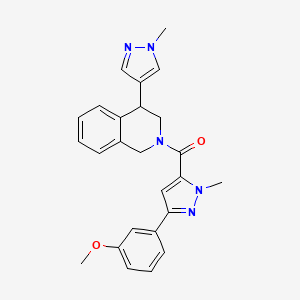
![(4-(tert-butyl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2364925.png)
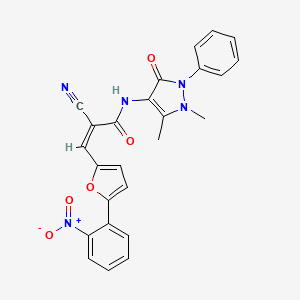
![7-phenyl-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2364927.png)
